molecular formula C6H12N2O2 B12638424 tert-butyl N-carboximidoylcarbamate

tert-butyl N-carboximidoylcarbamate

Cat. No.: B12638424
M. Wt: 144.17 g/mol
InChI Key: KGIHCIDSTZOVOV-UHFFFAOYSA-N
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Description

tert-Butyl N-carboximidoylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-carboximidoylcarbamate typically involves the reaction of tert-butylamine with a suitable carbonyl compound. One common method is the reaction of tert-butylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . This reaction proceeds smoothly at room temperature and yields the desired product in good yields.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-carboximidoylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-carboximidoylcarbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it a valuable tool for the synthesis of complex molecules .

Biology: The compound has been investigated for its potential use in the development of enzyme inhibitors and other biologically active molecules. Its ability to form stable complexes with various biomolecules makes it a promising candidate for drug discovery .

Medicine: this compound derivatives have shown potential as therapeutic agents for the treatment of various diseases. Research is ongoing to explore their efficacy and safety in clinical settings .

Industry: In the materials science field, this compound is used as a precursor for the synthesis of polymers and other advanced materials. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of tert-butyl N-carboximidoylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can block the active site of the enzyme and prevent substrate binding .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl N-chloro-N-sodio-carbamate

Comparison: Compared to similar compounds, it offers greater versatility in synthetic applications and has shown promising results in biological and medicinal research .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

tert-butyl (NE)-N-(aminomethylidene)carbamate

InChI

InChI=1S/C6H12N2O2/c1-6(2,3)10-5(9)8-4-7/h4H,1-3H3,(H2,7,8,9)

InChI Key

KGIHCIDSTZOVOV-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C/N

Canonical SMILES

CC(C)(C)OC(=O)N=CN

Origin of Product

United States

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